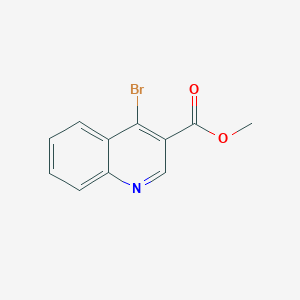

4-Bromoquinoline-3-carboxylic acid methyl ester

Description

4-Bromoquinoline-3-carboxylic acid methyl ester is a halogenated quinoline derivative with the molecular formula C₁₂H₁₀BrNO₂ and a molecular weight of 280.12 g/mol . The compound features a quinoline backbone substituted with a bromine atom at position 4 and a methyl ester group at position 2. It is structurally characterized by its planar aromatic ring system, which facilitates π-π stacking interactions, and the electron-withdrawing bromine atom, which enhances electrophilic reactivity. This compound is primarily utilized in medicinal chemistry as a precursor for synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents.

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 4-bromoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)8-6-13-9-5-3-2-4-7(9)10(8)12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXMLCXLPQONMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromoquinoline-3-carboxylic acid methyl ester typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the bromination of quinoline-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromoquinoline-3-carboxylic acid is then esterified using methanol and a dehydrating agent like sulfuric acid or thionyl chloride to yield the methyl ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromoquinoline-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives, which can further undergo functionalization.

Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines in the presence of a base.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

- Substituted quinoline derivatives

- Oxidized or reduced quinoline compounds

- Quinoline-3-carboxylic acid

Applications De Recherche Scientifique

4-Bromoquinoline-3-carboxylic acid methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-bromoquinoline-3-carboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the ester group play crucial roles in its binding affinity and specificity towards these targets.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-bromoquinoline-3-carboxylic acid methyl ester, highlighting differences in substituents, molecular weights, and functional groups:

Structural and Functional Differences

Halogenation Patterns: The parent compound contains a single bromine atom at C3. In contrast, analogs like 4-bromo-8-chloro-5-methoxyquinoline-3-carboxylic acid ethyl ester incorporate multiple halogens (Br, Cl) and a methoxy group, increasing steric bulk and altering electronic properties . 4-Bromo-7,8-dichloroquinoline-3-carboxylic acid ethyl ester features dichlorination at C7 and C8, enhancing electrophilicity and binding affinity to hydrophobic enzyme pockets .

Backbone Modifications: 4-Bromo-3-chloro-indole-6-carboxylic acid methyl ester replaces the quinoline scaffold with an indole ring, which may confer distinct hydrogen-bonding capabilities and metabolic stability .

Activité Biologique

4-Bromoquinoline-3-carboxylic acid methyl ester (BQME) is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

BQME has the molecular formula and features a bromine atom at the fourth position of the quinoline ring, along with a carboxylic acid methyl ester functional group at the third position. This unique arrangement contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that BQME exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Properties

BQME has shown promise in anticancer research. In vitro studies have revealed that it can induce apoptosis in cancer cells by activating caspase pathways. For instance, experiments on human cancer cell lines indicated that BQME effectively reduces cell viability and promotes programmed cell death, highlighting its potential as a chemotherapeutic agent.

Enzyme Inhibition

The compound also acts as an inhibitor for several enzymes involved in disease pathways. Interaction studies have shown that BQME binds to specific targets, modulating their activity. For example, it has been studied for its inhibitory effects on enzymes like topoisomerase, which plays a crucial role in DNA replication and transcription.

The biological activity of BQME can be attributed to its ability to interact with various molecular targets:

- Enzyme Binding : The bromine atom enhances the compound's binding affinity to enzymes, facilitating effective inhibition.

- Cell Membrane Interaction : The lipophilic nature of the methyl ester allows it to penetrate cell membranes easily, leading to intracellular effects.

- Reactive Oxygen Species (ROS) Generation : BQME may induce oxidative stress in cells, contributing to its anticancer effects by damaging cellular components .

Case Studies and Research Findings

Several studies have investigated the biological activity of BQME:

Q & A

What are the optimal synthetic routes for 4-bromoquinoline-3-carboxylic acid methyl ester, and how can purity be validated?

Basic Research Question

The synthesis of 4-bromoquinoline-3-carboxylic acid methyl ester typically involves bromination and esterification steps. For quinoline derivatives, bromination at the 4-position can be achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under controlled conditions. Esterification of the carboxylic acid group is often performed via Fischer esterification (methanol/HSO) or using coupling agents like DCC/DMAP. To validate purity, combine chromatographic methods (HPLC, TLC) with spectroscopic techniques (NMR, IR). For example, H NMR can confirm ester formation (δ ~3.9 ppm for methyl ester) and bromine substitution patterns. GC-MS is recommended for detecting volatile byproducts .

How do structural modifications at the 3-carboxylic ester position influence bioactivity in quinoline derivatives?

Advanced Research Question

Modifying the ester group (e.g., ethyl vs. methyl) can alter lipophilicity, bioavailability, and target binding. In studies of analogous compounds (e.g., ethyl 4-hydroxy-8-trifluoromethylquinoline-3-carboxylate), replacing the methyl ester with bulkier groups reduced PKA inhibition but enhanced selectivity for GABA receptors . To assess such effects systematically:

Synthesize derivatives with varied ester groups (e.g., ethyl, propyl, benzyl).

Evaluate lipophilicity (logP via shake-flask method).

Test in vitro activity (e.g., enzyme inhibition assays for kinases or neurotransmitter receptors).

Corrogate structure-activity relationships (SAR) using molecular docking.

What analytical methods are most reliable for quantifying trace impurities in 4-bromoquinoline-3-carboxylic acid methyl ester?

Basic Research Question

High-resolution LC-MS/MS is preferred for detecting trace impurities (e.g., unreacted starting materials, brominated byproducts). For non-volatile impurities, use reverse-phase HPLC with UV detection (λ = 254 nm for quinoline rings). GC-MS is suitable for volatile esters or residual solvents (e.g., methanol, dichloromethane). In studies of methyl ester derivatives, spectral matching against libraries (e.g., Wiley/NIST) achieved >90% confidence in impurity identification .

How can contradictory data on the compound’s activity across different biological assays be resolved?

Advanced Research Question

Contradictions may arise from assay conditions (e.g., cell type, concentration) or off-target effects. For example, notes that quinoline esters can activate both PKA and 5-HT receptors, leading to conflicting results in neurotransmitter release assays. To resolve discrepancies:

Replicate assays under standardized conditions (e.g., ISO-certified protocols).

Use selective inhibitors (e.g., H-89 for PKA, ketanserin for 5-HT receptors) to isolate pathways.

Perform transcriptomic profiling (RNA-seq) to identify unintended targets.

Validate findings with orthogonal assays (e.g., calcium imaging for receptor activation).

What strategies mitigate hydrolysis of the methyl ester group during in vitro pharmacological studies?

Advanced Research Question

Ester hydrolysis in physiological buffers (pH 7.4) can reduce compound stability. Strategies include:

Structural stabilization : Introduce electron-withdrawing groups (e.g., nitro) at the 6-position to reduce nucleophilic attack.

Formulation : Use cyclodextrin encapsulation or liposomal delivery systems.

Buffer modification : Lower buffer pH to 6.5–7.0 or add esterase inhibitors (e.g., bis-4-nitrophenyl phosphate).

Prodrug design : Replace the methyl ester with a tert-butyl ester, which hydrolyzes more slowly .

How can computational modeling guide the design of 4-bromoquinoline-3-carboxylic acid methyl ester analogs with improved target specificity?

Advanced Research Question

Molecular dynamics (MD) simulations and density functional theory (DFT) can predict binding affinities and metabolic stability. For example:

Docking studies : Use AutoDock Vina to screen analogs against target proteins (e.g., PKA, GABA).

ADMET prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration.

QM/MM calculations : Optimize bromine’s electronic effects on the quinoline ring to enhance π-π stacking with aromatic residues in active sites.

Validate predictions with in vitro assays .

What are the best practices for storing 4-bromoquinoline-3-carboxylic acid methyl ester to prevent degradation?

Basic Research Question

Store the compound in airtight, amber vials under inert gas (N or Ar) at −20°C. Desiccants (e.g., silica gel) prevent hydrolysis. For long-term stability (>6 months), lyophilize and store as a solid. Periodic purity checks via HPLC are recommended. Avoid exposure to light, as brominated quinolines may undergo photodegradation .

How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The 4-bromo group facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings for functionalization. Key considerations:

Catalyst selection : Pd(PPh) for aryl boronic acids; XPhos Pd G3 for amines.

Solvent optimization : Use DMF or toluene for polar/non-polar substrates.

Reaction monitoring : Track bromine displacement via C NMR (C-Br signal at δ ~90–100 ppm).

Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.